葡萄糖基黄酮苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

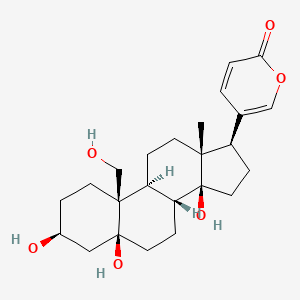

Glucosylvitexin is a flavonoid glucoside, specifically a C-glycosylated flavone. It is a derivative of vitexin, which is found in various plants such as mung bean, chasteberry, buckwheat, hawthorn, passion flowers, pearl millet, and bamboo . This compound has garnered attention due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .

科学研究应用

Glucosylvitexin has a wide range of applications in scientific research:

作用机制

Target of Action

Glucosylvitexin, a bioactive flavonoid, primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolic regulation and growth in humans .

Mode of Action

Glucosylvitexin interacts with its target, TPO, by inhibiting its activity . This interaction results in a decrease in the production of thyroid hormones, thereby influencing the metabolic processes regulated by these hormones .

Biochemical Pathways

The primary biochemical pathway affected by Glucosylvitexin is the thyroid hormone synthesis pathway. By inhibiting TPO, Glucosylvitexin disrupts the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones . The downstream effects of this disruption can lead to alterations in metabolic regulation and growth processes.

Pharmacokinetics

It’s known that the poor aqueous solubility of glucosylvitexin limits its bioavailability . To overcome this limitation, enzymatic glycosylation has been used to increase its solubility and, consequently, its bioavailability .

Result of Action

The molecular and cellular effects of Glucosylvitexin’s action primarily involve the disruption of thyroid hormone synthesis. By inhibiting TPO activity, Glucosylvitexin reduces the production of thyroid hormones, which can lead to changes in metabolic regulation and growth .

Action Environment

The action, efficacy, and stability of Glucosylvitexin can be influenced by various environmental factors. For instance, the solvent environment has been found to significantly impact the efficiency of Glucosylvitexin glycosylation, a process used to enhance its solubility . Specifically, a solvent system of 50% (v/v) ethyl acetate has been shown to improve the yield of Glucosylvitexin glycosides .

生化分析

Biochemical Properties

Glucosylvitexin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported to inhibit thyroid peroxidase (TPO) activity

Cellular Effects

Glucosylvitexin has been found to exhibit anti-tumor activities It influences cell function by interacting with various cellular processes

Molecular Mechanism

The molecular mechanism of Glucosylvitexin involves its interaction with biomolecules at the molecular level. For instance, it has been reported to inhibit thyroid peroxidase (TPO) activity . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being explored.

准备方法

Synthetic Routes and Reaction Conditions: Glucosylvitexin can be synthesized enzymatically. The process involves the use of glycoside hydrolases and glycosyltransferases. For instance, the glycosyltransferase Bt GT_16345 from Bacillus thuringiensis GA A07 strain has been shown to catalyze the conversion of vitexin into glucosylvitexin . The reaction conditions typically involve an aqueous medium and controlled temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of glucosylvitexin may involve biotransformation processes using microbial cultures or isolated enzymes. The use of bioreactors allows for the scaling up of the enzymatic synthesis, ensuring consistent quality and yield of the compound .

化学反应分析

Types of Reactions: Glucosylvitexin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation is a key reaction in its synthesis, where glycosyltransferases add glucose moieties to vitexin .

Common Reagents and Conditions:

Glycosylation: Glycosyltransferases and glycoside hydrolases in an aqueous medium.

Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.

Hydrolysis: Acidic or enzymatic hydrolysis to break down the glycosidic bond.

Major Products Formed:

Glycosylation: Formation of glucosylvitexin from vitexin.

Oxidation: Formation of oxidized derivatives of glucosylvitexin.

Hydrolysis: Release of glucose and vitexin from glucosylvitexin.

相似化合物的比较

Glycosylorientin: Another C-glycosylated flavone with comparable antioxidant and anti-inflammatory effects.

Isovitexin: An isomer of vitexin with similar biological activities but different glycosylation patterns.

Uniqueness of Glucosylvitexin: Glucosylvitexin stands out due to its enhanced solubility and stability compared to vitexin. This makes it more suitable for pharmaceutical applications and increases its bioavailability .

属性

CAS 编号 |

76135-82-5 |

|---|---|

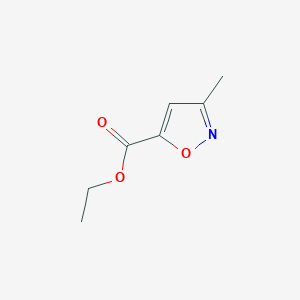

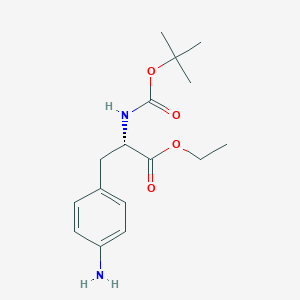

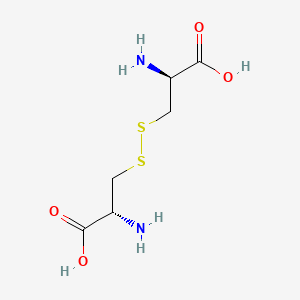

分子式 |

C27H30O16 |

分子量 |

610.5 g/mol |

IUPAC 名称 |

5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI 键 |

FIKSWIOVRVHXGQ-TUTGZWPLSA-N |

手性 SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Key on ui other cas no. |

76135-82-5 |

产品来源 |

United States |

Q1: What are the primary biological activities of Glucosylvitexin?

A1: Research suggests that Glucosylvitexin exhibits antithyroid and goitrogenic effects, primarily by inhibiting thyroid peroxidase (TPO) activity. [] This enzyme plays a crucial role in thyroid hormone synthesis, and its inhibition can impact thyroid function. [] Additionally, studies indicate Glucosylvitexin possesses strong scavenging activities for superoxide anion radicals, highlighting its potential as an antioxidant. []

Q2: What is the structure of Glucosylvitexin and how is it characterized?

A2: Glucosylvitexin is a flavonoid C-glycoside. While its exact spectroscopic data is not detailed in the provided research, its structure is elucidated through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV spectral analysis. [, ] These methods help determine its molecular formula, weight, and structural characteristics.

Q3: How is Glucosylvitexin typically isolated and purified from plant sources?

A3: Researchers employ techniques like High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (pre-HPLC) for efficient isolation and purification of Glucosylvitexin from plant materials like hawthorn leaves. [, ] These methods allow for the separation of Glucosylvitexin from other compounds based on differences in their physicochemical properties.

Q4: Can you elaborate on the structure-activity relationship of Glucosylvitexin and its analogs?

A4: While specific structure-activity relationship details are limited in the provided research, studies suggest that the antioxidant activity of Glucosylvitexin and its analogs is closely related to their chemical structure. [] Variations in the type and position of substituents on the flavonoid skeleton can significantly influence their ability to scavenge free radicals and exert antioxidant effects.

Q5: What analytical methods are employed to quantify Glucosylvitexin in plant extracts or biological samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) or Mass Spectrometry (MS), is widely used for the quantitative analysis of Glucosylvitexin. [, , ] This versatile technique allows for the separation and quantification of Glucosylvitexin in complex mixtures like plant extracts or biological samples.

Q6: Has Glucosylvitexin been investigated for its pharmacokinetic properties?

A6: Yes, research indicates that the pharmacokinetic characteristics of Glucosylvitexin have been studied in rats following intravenous administration of Hawthorn Leaves Flavonoids (HLF). [] The compound was found to exhibit a pharmacokinetic profile best described by a three-compartment open model. []

Q7: Are there any known concerns regarding the safety or toxicity of Glucosylvitexin?

A7: While Glucosylvitexin is generally considered safe when consumed as part of a regular diet, some studies suggest that a diet rich in C-glycosylflavones, including Glucosylvitexin, might contribute to the development of endemic goiter in iodine-deficient areas. [] More research is needed to fully understand its potential long-term effects and to establish safe dosage levels.

Q8: Can Glucosylvitexin be used as a chemotaxonomic marker?

A8: Although not mentioned in the provided abstracts, other research suggests that 2″-O-Glucosylvitexin can serve as a chemotaxonomic marker for the genus Cryptocoryne (Araceae). [] This implies that the presence and concentration of this compound can help differentiate and classify plant species within this genus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。